Triethylenephosphoramide

DNA damage alkaline elution alkylating agent mechanism

Triethylenephosphoramide (TEPA, CAS 545-55-1) is a trifunctional organophosphorus alkylating agent belonging to the aziridine class. It is recognized as the primary oxidative desulfuration metabolite of the anticancer drug thiotepa and possesses intrinsic DNA-damaging activity.

Molecular Formula C6H12N3OP
Molecular Weight 173.15 g/mol
CAS No. 545-55-1
Cat. No. B1683007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylenephosphoramide
CAS545-55-1
SynonymsTEPA;  Aphoxide;  A 6366;  A-6366;  A6366;  NSC 9717;  NSC-9717;  NSC9717
Molecular FormulaC6H12N3OP
Molecular Weight173.15 g/mol
Structural Identifiers
SMILESC1CN1P(=O)(N2CC2)N3CC3
InChIInChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2
InChIKeyFYAMXEPQQLNQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityEXTREMELY SOL IN WATER;  VERY SOL IN ALCOHOL, ETHER, ACETONE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triethylenephosphoramide (TEPA, CAS 545-55-1): Core Identity for Research Procurement and Chemical Sourcing


Triethylenephosphoramide (TEPA, CAS 545-55-1) is a trifunctional organophosphorus alkylating agent belonging to the aziridine class. It is recognized as the primary oxidative desulfuration metabolite of the anticancer drug thiotepa and possesses intrinsic DNA-damaging activity [1]. TEPA is listed in the MeSH database as both an antineoplastic alkylating agent and an insect chemosterilant [2]. Unlike its parent compound thiotepa, TEPA exhibits qualitatively distinct DNA lesion chemistry, a markedly different pharmacokinetic profile with prolonged half-life, and a unique tissue distribution pattern characterized by bone marrow affinity — properties that make it a chemically and pharmacologically distinct entity rather than a mere inactive metabolite [3].

Why Triethylenephosphoramide Cannot Be Procured as a Generic Substitute for Thiotepa or Other Alkylating Agents


Although TEPA and thiotepa are often discussed together as a prodrug–metabolite pair, the assumption that they are interchangeable is contradicted by multiple lines of experimental evidence. TEPA produces alkali-labile DNA lesions rather than the interstrand cross-links generated by thiotepa, resulting in fundamentally different patterns of cytotoxicity and cellular hypersensitivity [1]. In human MCF-7 breast carcinoma cells, TEPA is significantly less cytotoxic than thiotepa, demonstrating that the metabolite does not recapitulate the parent drug's potency profile [2]. Furthermore, TEPA's plasma half-life is an order of magnitude longer than that of thiotepa, meaning that therapeutic drug monitoring or pharmacokinetic modeling based on thiotepa data will yield erroneous predictions for TEPA-containing formulations [3]. Even within its own chemical subclass, TEPA is only approximately 10% as active as the closely related aziridine triethylenemelamine (TEM), making potency-normalized substitution between these agents scientifically unsound [4].

Triethylenephosphoramide Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


DNA Lesion Type: TEPA Produces Alkali-Labile Sites, Not Interstrand Cross-Links Like Thiotepa

In a direct head-to-head comparison using L1210 murine leukemia cells and alkaline elution methodology, thiotepa at concentrations ≥100 μM induced dose-dependent interstrand DNA cross-linking, whereas TEPA produced exclusively alkali-labile DNA lesions. This finding was confirmed both by incubating cells with TEPA directly and by demonstrating that microsomal metabolism of thiotepa (which is >85% converted to TEPA under the conditions used) eliminated cross-link formation and generated the alkali-labile lesion pattern identical to TEPA alone [1].

DNA damage alkaline elution alkylating agent mechanism

Differential Hypersensitivity in Fanconi's Anemia: TEPA Lacks the Cross-Link-Dependent Sensitivity Seen with Thiotepa

Lymphoblastoid cell lines derived from Fanconi's anemia patients, which are characteristically hypersensitive to DNA interstrand cross-linking agents, were far more sensitive to thiotepa and mechlorethamine than normal human lymphoblasts. In contrast, this hypersensitivity was not observed with TEPA, consistent with TEPA's inability to produce interstrand cross-links [1]. This differential cytotoxicity profile provides a functional readout that cleanly discriminates TEPA from cross-linking alkylating agents.

Fanconi's anemia DNA repair deficiency cross-link hypersensitivity

Cytotoxicity Potency: TEPA Is Significantly Less Cytotoxic Than Thiotepa in Human Breast Carcinoma MCF-7 Cells

In vitro cytotoxicity studies in MCF-7 human breast carcinoma cells demonstrated that TEPA was significantly less cytotoxic than its parent drug thiotepa. The thiotepa metabolite TEPA exhibited markedly reduced cell-killing capacity compared to equimolar thiotepa concentrations [1]. This finding is corroborated by additional studies showing that the concentration of thiotepa required to reduce MCF-7 cell survival to 10% is 140 μM, while TEPA at similar concentrations produced substantially less cytotoxicity [2].

MCF-7 cytotoxicity clonogenic assay

Pharmacokinetic Half-Life: TEPA Exhibits a 3–25× Longer Terminal Half-Life Than Thiotepa in Patients

In a Phase I clinical pharmacokinetic reevaluation, the plasma half-life of TEPA was considerably longer than that of the parent compound thiotepa: thiotepa half-life ranged from 51.6 to 211.8 minutes, whereas TEPA half-life ranged from 3.0 to 21.1 hours — representing a 3- to 25-fold prolongation [1]. As a consequence, the area under the plasma concentration-time curve (AUC) of TEPA was severalfold greater than that of thiotepa [1]. This prolonged exposure is further supported by pharmacokinetic studies in rhesus monkeys and humans showing that TEPA has a much slower total body clearance than thiotepa [2].

pharmacokinetics half-life AUC ratio

Tissue Distribution: TEPA Demonstrates Marked Affinity for Bone Marrow, Unlike Thiotepa Which Is Destroyed in Tissue

In a comparative disposition study in dogs, tissue distribution of thiotepa could not be determined because the drug was almost completely destroyed upon contact with tissue. In contrast, TEPA could be reliably measured in tissues and displayed a marked affinity for bone marrow compared with other tissues [1]. Additionally, when TEPA was administered intravenously at 3.0 mg/kg, its plasma levels were 2–4 times higher than those achieved with an equivalent dose of thiotepa, and urinary recovery of unchanged TEPA was 24–34% of the administered dose, compared to only 8–13% excretion of TEPA following thiotepa administration [1].

tissue distribution bone marrow affinity drug disposition

Relative Antitumor Potency: TEPA Is Only ~10% as Active as Triethylenemelamine (TEM) in Animal Tumor Models

In a direct comparative clinical and preclinical study by Sykes et al., both diethylenephosphoramide (DEPA) and triethylenephosphoramide (TEPA) were found to be only approximately 10% as active as triethylenemelamine (TEM) in inhibiting the growth of animal tumors [1]. This 10-fold potency difference establishes that TEPA is among the less potent members of the aziridine alkylating agent family, and it cannot be assumed to deliver equivalent antitumor activity at the same molar doses as TEM or other more potent congeners.

triethylenemelamine relative potency sarcoma models

Triethylenephosphoramide Application Scenarios Grounded in Quantitative Differentiation Evidence


DNA Repair Pathway Dissection: Using TEPA as a Cross-Link-Negative Control Alkylating Agent

Because TEPA produces exclusively alkali-labile DNA lesions with no interstrand cross-links, it serves as an ideal control agent alongside thiotepa in experiments designed to isolate cellular responses specifically attributable to interstrand cross-link repair pathways (e.g., Fanconi anemia pathway). The differential hypersensitivity pattern — where Fanconi's anemia cells are hypersensitive to thiotepa but not to TEPA — provides an experimentally clean binary readout for cross-link-dependent cytotoxicity [1].

Bone Marrow-Targeted Alkylating Agent Studies and Hematopoietic Stem Cell Transplant Conditioning Research

TEPA's unique property of marked bone marrow affinity, combined with its prolonged half-life (3.0–21.1 h vs. 0.86–3.53 h for thiotepa), makes it the preferred research compound for bone marrow ablation and conditioning models where sustained, tissue-selective alkylating activity is required. Unlike thiotepa, which is destroyed upon tissue contact and cannot be reliably tracked, TEPA can be quantified in bone marrow compartments, enabling pharmacokinetic-pharmacodynamic correlation in myelosuppression studies [2][3].

Insect Chemosterilization Research Requiring a Well-Characterized Reference Standard

TEPA is established as an insect chemosterilant with documented oral LD50 of 37 mg/kg in male rats, providing a well-defined toxicity benchmark for entomological and pest control research [4]. For studies requiring a pure, analytically characterized chemosterilant reference standard — as opposed to thiotepa, which is primarily an antineoplastic agent with secondary chemosterilant properties — TEPA represents the chemically and functionally appropriate procurement choice.

Pharmacokinetic Modeling of Alkylating Agent Metabolite Exposure in High-Dose Chemotherapy Regimens

In clinical pharmacology studies of thiotepa-based high-dose chemotherapy, TEPA's AUC is severalfold greater than that of the parent drug, and its half-life is prolonged 3- to 25-fold. This makes direct TEPA quantification essential for accurate pharmacokinetic modeling and therapeutic drug monitoring. Researchers developing LC-MS/MS-based monitoring protocols should procure authentic TEPA reference material to establish calibration curves, given that TEPA and thiotepa have similar alkylating activity and both exhibit outstanding CNS penetration [3][5].

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